6H-Anthra(9,1-cd)isothiazol-6-one, 3-methyl-
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Overview
Description
6H-Anthra(9,1-cd)isothiazol-6-one, 3-methyl- is a heterocyclic compound that belongs to the class of anthraquinone derivatives This compound is characterized by the presence of an isothiazole ring fused to an anthraquinone core, with a methyl group attached to the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Anthra(9,1-cd)isothiazol-6-one, 3-methyl- typically involves the methylation of 9-methyl-4-methylamino-5H-anthra[1,9,8-bcde]-1,10-dithia-9-azapentalen-5-one. The methylation occurs at the sulfur atom, leading to the formation of 2-methyl-7-methylamino-10-methylthio-6-oxo-6H-anthra[9,1-cd]isothiazolium salt . This intermediate can then be converted to the desired compound through various reaction steps, including quaternization and nucleophilic substitution.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6H-Anthra(9,1-cd)isothiazol-6-one, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and hydroxides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
6H-Anthra(9,1-cd)isothiazol-6-one, 3-methyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6H-Anthra(9,1-cd)isothiazol-6-one, 3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
6H-Anthra(9,1-cd)isoxazol-6-one: Contains an isoxazole ring instead of an isothiazole ring.
6H-Anthra(9,1-cd)thiazol-6-one: Contains a thiazole ring instead of an isothiazole ring.
6H-Anthra(9,1-cd)oxazol-6-one: Contains an oxazole ring instead of an isothiazole ring.
Uniqueness: 6H-Anthra(9,1-cd)isothiazol-6-one, 3-methyl- is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
6937-72-0 |
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Molecular Formula |
C15H9NOS |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
12-methyl-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one |
InChI |
InChI=1S/C15H9NOS/c1-8-6-7-11-12-13(16-18-15(8)12)9-4-2-3-5-10(9)14(11)17/h2-7H,1H3 |
InChI Key |
OHUNLYWPXFRLJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=C1)C(=O)C4=CC=CC=C4C3=NS2 |
Origin of Product |
United States |
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